N-(3,5-dimethylphenyl)-N'-(prop-2-en-1-yl)ethanediamide
Description
N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, an ethanediamide backbone, and a prop-2-en-1-yl group
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-prop-2-enyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-5-14-12(16)13(17)15-11-7-9(2)6-10(3)8-11/h4,6-8H,1,5H2,2-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMIUGPLGJKMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenylamine and prop-2-en-1-ylamine.
Formation of Ethanediamide Backbone: The ethanediamide backbone is formed by reacting the amines with an appropriate diacid chloride, such as oxalyl chloride, under anhydrous conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The temperature is maintained at low to moderate levels (0-25°C) to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide may involve:
Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide groups to amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide: Unique due to the presence of both 3,5-dimethylphenyl and prop-2-en-1-yl groups.
N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)ethanediamine: Similar structure but with an amine group instead of an amide.
N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)propanediamide: Similar structure but with a propanediamide backbone instead of ethanediamide.
Uniqueness
N-(3,5-dimethylphenyl)-N’-(prop-2-en-1-yl)ethanediamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
